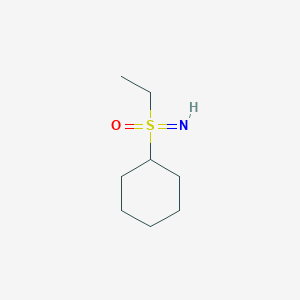

Cyclohexyl(ethyl)imino-lambda6-sulfanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-ethyl-imino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVJQUHPMNHIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Imino Lambda 6 Sulfanone Formation and Reactivity

Identification and Characterization of Reactive Intermediates

The synthesis of imino-lambda-6-sulfanones often proceeds through a series of highly reactive, transient species. The identification and characterization of these intermediates are paramount to unraveling the reaction mechanism. Key intermediates implicated in these transformations include iodonitrene and sulfinyl nitrene species, lambda-6-sulfanenitrile intermediates, and iodonium (B1229267) salts.

Role of Iodonitrene and Sulfinyl Nitrene Species

In the synthesis of related sulfoximines, hypervalent iodine(III) reagents are frequently employed to facilitate the transfer of a nitrogen-containing group. These reactions are understood to proceed via the in situ generation of a highly electrophilic iodonitrene intermediate. This species is formed from the reaction of an ammonia (B1221849) source with a hypervalent iodine(III) oxidant. The electrophilic iodonitrene is then susceptible to nucleophilic attack by a sulfide (B99878), initiating the formation of the S-N bond.

Alternatively, sulfinyl nitrenes have been identified as key reactive intermediates in the one-pot synthesis of sulfoximines and sulfonimidamides. These species are generated from sulfinylhydroxylamine precursors and are characterized by their high electrophilicity. The reactivity of sulfinyl nitrenes is distinct from that of sulfonyl nitrenes; while the latter typically undergo C-H insertion or aziridination reactions via the nitrogen atom, sulfinyl nitrenes are attacked at the sulfur atom by nucleophiles. This reactivity profile is crucial for the formation of the imino-lambda-6-sulfanone core. Experimental and computational studies support the intermediacy of sulfinyl nitrenes, with calculations suggesting that nitrene formation may proceed through a transient triplet intermediate before reaching a planar singlet state.

Evidence for Lambda-6-Sulfanenitrile Intermediates

Mechanistic investigations into the NH-sulfoximination of sulfides have provided compelling evidence for the involvement of lambda-6-sulfanenitrile intermediates . In a one-pot synthesis of NH-sulfoximines from sulfides using a hypervalent iodine(III) oxidant and an ammonia source, the formation of acetoxy- and methoxy-λ6-sulfanenitrile intermediates has been proposed. These intermediates were identified and characterized using a combination of 1H, 13C, and 15N NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). The proposed mechanism involves the initial reaction of the sulfide with an iodonitrene to form a sulfilimine iodonium species. Subsequent attack by an acetate (B1210297) or methoxide (B1231860) anion leads to the formation of the respective acetoxy- or methoxy-λ6-sulfanenitrile. These intermediates are then converted to the final NH-sulfoximine product.

The structure of these λ6-sulfanenitrile intermediates, featuring a sulfur-nitrogen triple bond, has been a subject of theoretical interest. Their transient nature makes direct observation challenging, but their existence is supported by trapping experiments and detailed spectroscopic analysis of reaction mixtures at low temperatures.

Involvement of Iodonium Salts in Reaction Pathways

Iodonium salts are key intermediates in the formation of imino-lambda-6-sulfanones when using hypervalent iodine reagents. Following the generation of an electrophilic iodonitrene, the nucleophilic sulfur atom of the sulfide attacks the nitrene to form an iodonium salt. This intermediate contains a newly formed N-I bond. In situ NMR monitoring of such reactions has indicated the direct formation of these iodonium salts. These species are generally unstable and readily undergo further reaction or decomposition upon workup to yield the desired imino-lambda-6-sulfanone. The formation of these salts is a critical step in activating the sulfur substrate for subsequent transformations leading to the final product.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies on the alkaline hydrolysis of related S,S-diaryl-N-halosulfilimines have been performed to understand the stability and reactivity of the S-N bond. In the formation of sulfoximines from sulfides, the reaction is generally rapid, often completing within minutes at room temperature. The elucidation of the reaction pathway has been aided by computational studies, which map out the energetic landscape of the transformation.

Table 1: Proposed Elementary Steps in Imino-Lambda-6-Sulfanone Formation

| Step | Reactants | Intermediate/Product | Description |

| 1 | Hypervalent Iodine(III) Reagent + Ammonia Source | Iodonitrene | Formation of the electrophilic nitrene species. |

| 2 | Sulfide + Iodonitrene | Iodonium Salt | Nucleophilic attack of the sulfide on the iodonitrene. |

| 3 | Iodonium Salt + Nucleophile (e.g., AcO-, MeO-) | Lambda-6-Sulfanenitrile | Formation of the transient sulfanenitrile intermediate. |

| 4 | Lambda-6-Sulfanenitrile + Solvent/H2O | Imino-Lambda-6-Sulfanone | Conversion to the final product. |

This table presents a generalized sequence of events based on mechanistic studies of related sulfoximine (B86345) syntheses.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in analyzing the transition states and energy profiles of reactions leading to sulfoximine formation. These studies provide a detailed picture of the bond-forming and bond-breaking processes at the molecular level.

For the reaction involving sulfinyl nitrenes, DFT calculations have been used to investigate the addition of a Grignard reagent to a model sulfinylhydroxylamine. The calculations help to rationalize the observed reactivity and product distribution. The energy profiles for such reactions typically show the relative energies of reactants, intermediates, transition states, and products, allowing for the identification of the rate-determining step.

Table 2: Calculated Relative Free Energies for a Model Sulfinyl Nitrene Reaction Pathway

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Sulfinylhydroxylamine + Grignard) | 0.0 |

| Transition State 1 (Grignard Addition) | +15.2 |

| Intermediate (Sulfinyl Nitrene Precursor) | -5.4 |

| Transition State 2 (Nitrene Formation) | +8.7 |

| Sulfinyl Nitrene Intermediate | +2.1 |

| Transition State 3 (Nucleophilic Attack) | +12.5 |

| Product (Sulfoximine) | -25.8 |

Data is hypothetical and illustrative of typical energy profiles calculated for sulfoximine formation via a sulfinyl nitrene pathway.

The transition state geometries provide crucial information about the mechanism. For instance, in the nucleophilic attack on a sulfinyl nitrene, the transition state would show the partial formation of the new bond between the nucleophile and the sulfur atom.

Radical-Based Mechanisms in Imino-Lambda-6-Sulfanone Transformations

While many transformations leading to imino-lambda-6-sulfanones are believed to proceed through ionic or pericyclic mechanisms, the involvement of radical species cannot be discounted, particularly in certain transformations of the final product.

For example, in the synthesis of cyclic benzothiazines from 2-biphenylsulfoximines, it has been proposed that the hypervalent iodine reagent, PhI(OAc)₂, can act as a radical initiator. This would lead to the formation of a nitrogen-centered radical on the sulfoximine, which could then undergo intramolecular C-H amination.

Furthermore, visible-light-mediated photoredox catalysis has been employed for the N-arylation of NH-sulfoximines. Mechanistic investigations suggest a radical-based pathway where both the arene and the NH-sulfoximine are oxidized to their respective radical intermediates. A subsequent radical-radical cross-coupling event leads to the N-arylated product. The use of radical traps, such as TEMPO, in these reactions has provided evidence for the presence of radical intermediates.

These examples highlight the potential for radical-based mechanisms in the broader chemistry of imino-lambda-6-sulfanones, opening up new avenues for their synthesis and functionalization.

Reactivity and Chemical Transformations of Cyclohexyl Ethyl Imino Lambda6 Sulfanone Analogues

Electrophilic and Nucleophilic Behavior of the Imino-Lambda-6-Sulfanone Moiety

The electronic structure of the imino-lambda-6-sulfanone group dictates its dual reactivity. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. This renders it susceptible to attack by various nucleophiles. Conversely, the nitrogen atom, possessing a lone pair of electrons, exhibits nucleophilic character and can engage in reactions with a variety of electrophiles. This dual nature allows for a broad spectrum of chemical modifications.

The reactivity of this moiety is analogous to that of sulfonamides, where the nitrogen atom can be deprotonated to form a potent nucleophile, while the sulfur center remains a site for potential nucleophilic attack under specific conditions. The balance between these two reactive sites can be finely tuned by the choice of reagents and reaction conditions, enabling selective transformations.

Functionalization at the Nitrogen Atom of Imino-Lambda-6-Sulfanones

The nucleophilic nitrogen atom of the imino-lambda-6-sulfanone core is a primary site for molecular elaboration. A variety of methods have been developed for the N-functionalization of analogous sulfonamides and related compounds, which are directly applicable to the title compound class.

N-Arylation Strategies

The introduction of an aryl group at the nitrogen atom can be achieved through several catalytic cross-coupling strategies. Both copper- and palladium-catalyzed reactions have proven effective for the N-arylation of sulfonamides.

The Chan-Evans-Lam (CEL) reaction, which utilizes copper catalysts, allows for the coupling of sulfonamides with arylboronic acids under aerobic conditions. This methodology is valued for its operational simplicity and tolerance of various functional groups. beilstein-journals.org

Alternatively, palladium-catalyzed Buchwald-Hartwig amination provides a powerful and general method for the N-arylation of a wide range of nitrogen-containing compounds, including sulfonamides. These reactions typically involve the coupling of an aryl halide or triflate with the sulfonamide in the presence of a palladium catalyst, a suitable ligand, and a base.

A summary of representative N-arylation conditions for sulfonamide analogues is presented below:

| Catalyst System | Coupling Partner | Reaction Type | Key Features |

|---|---|---|---|

| Copper(II) Acetate (B1210297) | Arylboronic Acid | Chan-Evans-Lam | Mild, often aerobic conditions |

| Pd(OAc)₂ / Ligand | Aryl Halide/Triflate | Buchwald-Hartwig | High generality and efficiency |

N-Alkylation and N-Trifluoromethylation

The nitrogen atom of imino-lambda-6-sulfanone analogues can also undergo alkylation and trifluoromethylation, introducing important structural motifs. N-alkylation of sulfonamides can be accomplished using alcohols in the presence of copper catalysts through a "hydrogen borrowing" methodology. ionike.com This method avoids the use of stoichiometric amounts of alkyl halides and bases. acs.org

N-Trifluoromethylation introduces the trifluoromethyl (CF₃) group, which can significantly alter the physicochemical properties of a molecule. For sulfoximines, which are structurally related to imino-lambda6-sulfanones, an unprecedented N-trifluoromethylation has been reported using a radical pathway, highlighting the potential for introducing this group onto the nitrogen atom. nih.gov

N-Alkynylation Reactions

The synthesis of ynamides (N-alkynyl amides) from sulfonamide precursors is a valuable transformation. A general and convenient method for the N-alkynylation of sulfonamides involves a copper-mediated coupling with alkynyl bromides. acs.orgnih.govacs.org The reaction typically proceeds by deprotonating the sulfonamide with a strong base, such as potassium hexamethyldisilazide (KHMDS), followed by treatment with copper(I) iodide and the alkynyl bromide. acs.orgnih.gov This approach is applicable to a broad range of substrates and proceeds at room temperature. acs.org More recently, copper-catalyzed N-alkynylation of sulfonamides using alkynyl benziodoxolones has been developed, offering a method with broad functional group tolerance under mild conditions. nih.gov

Cyclization and Annulation Reactions Involving the Imino-Lambda-6-Sulfanone Group

The imino-lambda-6-sulfanone moiety can participate in or direct cyclization and annulation reactions to construct complex heterocyclic systems. The sulfonamide group, in particular, is a well-established directing group for C-H activation processes.

C-H Activation/Cyclization Processes

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. In analogues of cyclohexyl(ethyl)imino-lambda6-sulfanone, the sulfonamide group can act as an effective directing group to control the regioselectivity of C-H functionalization.

Rhodium(III)-catalyzed C-H activation of unsaturated N-sulfonamides, followed by insertion of an alkyne, leads to the formation of stereochemically complex azabicyclic structures with excellent diastereoselectivity. nih.gov This transformation is proposed to proceed through an allylic C(sp³)–H activation followed by an electrocyclization event. nih.gov Similarly, the sulfonamide group can direct the rhodium-catalyzed C-H functionalization of aromatic rings, with subsequent reaction with internal alkynes providing access to a wide range of sultam derivatives. nih.gov

Palladium-catalyzed C-H activation offers complementary reactivity. For instance, a peptide-guided method has been reported for the functionalization and macrocyclization of bioactive peptidosulfonamides via late-stage Pd(II)-catalyzed C-H activation. In this protocol, the peptide backbone acts as an internal directing group to facilitate site-selective olefination or cyclization of benzosulfonamides.

A summary of C-H activation/cyclization reactions directed by sulfonamide groups is provided below:

| Catalyst | Substrate Type | Reaction Partner | Product | Reference |

|---|---|---|---|---|

| Rhodium(III) | Unsaturated Alkenyl Sulfonamide | Internal Alkyne | Azabicycle | nih.gov |

| Rhodium(III) | Aromatic Sulfonamide | Internal Alkyne | Sultam | nih.gov |

| Palladium(II) | Peptidosulfonamide | Olefin (intramolecular) | Macrocycle |

Cycloaddition Reactions of Imino-Lambda-6-Sulfanones

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org Imino-lambda-6-sulfanones and their derivatives can participate in such reactions, acting as either the diene or dienophile component in Diels-Alder reactions, or as dipolarophiles in 1,3-dipolar cycloadditions.

One of the key attributes of these reactions is their ability to form complex scaffolds in a single step from relatively simple starting materials. researchgate.net For instance, vinyl sulfoximines can undergo cycloaddition reactions to form various cyclic and bicyclic products. researchgate.net The stereochemistry of these reactions is often highly controlled, leading to the formation of specific isomers.

The Diels-Alder reaction, a [4+2] cycloaddition, is a notable example where unsaturated sulfoximines can be employed. acs.org For instance, dienyl sulfones can react with dienophiles to yield six-membered rings. acs.org The regioselectivity of these reactions can be influenced by the substituents on the sulfoximine (B86345) moiety. acs.org

Furthermore, photochemical [2+2] cycloaddition reactions provide a pathway to synthesize strained four-membered rings. researchgate.net While not as common as [4+2] cycloadditions, these reactions are valuable for creating unique molecular architectures. researchgate.net

Below is a table summarizing representative cycloaddition reactions involving sulfoximine analogues.

| Reaction Type | Reactants | Product Type | Key Features |

| Diels-Alder [4+2] | Dienyl sulfoximine + Alkene | Cyclohexene derivative | High stereocontrol |

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Sulfinimine | Pyrrolidine derivative | Asymmetric induction |

| Photochemical [2+2] | N-Sulfonylimine derivative | Azetidine derivative | Formation of strained rings |

This table provides illustrative examples of cycloaddition reactions involving sulfoximine analogues.

Oxidative and Reductive Transformations of Imino-Lambda-6-Sulfanones

Imino-lambda-6-sulfanones can undergo both oxidative and reductive transformations, which alter the oxidation state of the sulfur atom and can be used to introduce or modify functional groups.

Oxidative Transformations:

The oxidation of sulfoximines can lead to the formation of sulfones. researchgate.net This transformation typically requires strong oxidizing agents. researchgate.net Additionally, oxidative coupling reactions of NH-sulfoximines have been extensively studied. rsc.org These reactions allow for the formation of new bonds at the nitrogen atom, leading to N-functionalized sulfoximines. For example, copper-catalyzed oxidative coupling of sulfinamides with aryl boronic acids provides a route to chiral sulfoximines. acs.org

Reductive Transformations:

The reduction of sulfoximines typically results in the formation of the corresponding sulfides. researchgate.net This process involves the removal of the oxygen and imino groups from the sulfur atom and is usually achieved using reducing agents like hydrides or metal catalysts. researchgate.net The sulfonyl group of some cycloaddition products can also be removed through reduction. researchgate.net

The following table details common oxidative and reductive transformations of sulfoximine analogues.

| Transformation | Reagents | Product |

| Oxidation | Strong oxidizing agents | Sulfone |

| Oxidative Coupling | Copper catalyst, Aryl boronic acid | N-Aryl sulfoximine |

| Reduction | Hydrides, Metal catalysts | Sulfide (B99878) |

This table summarizes key oxidative and reductive reactions of sulfoximine analogues.

Ligand Exchange Reactions and Coordination Chemistry

The nitrogen atom of the imino group in sulfoximines is mildly basic and can coordinate to metal centers, allowing these compounds to act as ligands in coordination complexes. youtube.com This coordination ability has led to their use in catalysis and materials science. acs.org

Sulfoximines have been employed as ligands for a variety of transition metals, including molybdenum, iron, copper, and rhodium. acs.org The resulting metal complexes can exhibit interesting structural features and catalytic activities. For instance, molybdenum complexes with sulfoximine ligands have been shown to be effective catalysts for the epoxidation of alkenes. acs.org

The coordination mode of sulfoximines can vary depending on the metal center and the reaction conditions. They can act as monodentate or bidentate ligands. The electronic and steric properties of the substituents on the sulfoximine can be tuned to modify the properties of the resulting metal complexes.

Below is a table highlighting the coordination chemistry of sulfoximine analogues with different metals.

| Metal | Complex Type | Application |

| Molybdenum (Mo) | Mononuclear Mo(VI) complex | Catalysis (e.g., epoxidation) |

| Iron (Fe) | Dimeric Fe(II) complex | Structural studies |

| Copper (Cu) | Mononuclear Cu(II) complexes | Asymmetric catalysis |

| Rhodium (Rh) | Rhodium complexes | Hydrosilylation reactions |

This table illustrates the versatility of sulfoximine analogues as ligands in coordination chemistry.

Theoretical and Computational Studies of Imino Lambda 6 Sulfanones

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of imino-lambda-6-sulfanones. These methods provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of sulfoximine (B86345) systems due to its balance of computational cost and accuracy. researchgate.netresearchgate.net DFT studies can elucidate geometries, energies, and reaction mechanisms. semanticscholar.org For the broader class of sulfoximines, DFT calculations have been instrumental in understanding their molecular structure and reactivity. researchgate.netresearchgate.net

DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov These investigations consistently show a polarized sulfur-nitrogen bond, a key feature of the sulfoximine functional group. The electron-withdrawing nature of the sulfoximidoyl group, as suggested by some studies, alongside a potential for a strong positive mesomeric effect at the nitrogen, influences the reactivity of adjacent functional groups. researchgate.net

Illustrative DFT-Calculated Electronic Properties of a Model Sulfoximine:

| Property | Calculated Value |

|---|---|

| Dipole Moment | ~4-5 D |

| S-N Bond Length | ~1.55-1.65 Å |

Note: These values are representative for simple sulfoximines and may vary for Cyclohexyl(ethyl)imino-lambda6-sulfanone.

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying the electronic structure of sulfoximines. researchgate.net These methods have been used to investigate the potential energy surface of sulfoximines, offering a detailed understanding of their isomeric forms and conformational stability. researchgate.net While computationally more intensive than DFT, ab initio calculations can provide benchmark data for confirming the results of other methods. researchgate.net

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial to its properties and reactivity. The sulfur atom in sulfoximines adopts a tetrahedral geometry, which can be a stereogenic center if the two carbon substituents are different. bohrium.comwhiterose.ac.uk

For a compound like this compound, conformational analysis would focus on the orientation of the cyclohexyl and ethyl groups relative to the S=N=O core. The cyclohexyl ring will likely adopt a chair conformation to minimize steric strain. The rotation around the S-C and S-N bonds will lead to various conformers with different energies. Computational methods can be used to determine the most stable conformers and the energy barriers between them. For cyclic sulfoximines, the ring conformation can impose significant constraints, influencing the stereochemical outcome of reactions at adjacent positions. whiterose.ac.uk

Bonding Analysis and Nature of the Sulfur-Nitrogen Linkage

The nature of the sulfur-nitrogen bond in imino-lambda-6-sulfanones is a subject of significant theoretical interest. researchgate.net While often depicted as a double bond (S=N) in Lewis structures, computational studies suggest a more nuanced picture. researchgate.netnih.gov

Theoretical investigations, including Natural Bond Orbital (NBO) analysis, indicate that the S-N bond is best described as a highly polarized single covalent bond with significant ionic character. researchgate.netnih.gov There appears to be limited π-interaction between sulfur and nitrogen. researchgate.net This understanding is supported by calculated S-N rotational barriers and bond dissociation energies. researchgate.net The bonding in saturated sulfur-nitrogen systems has been described using a synergic model involving pπ-dπ interactions, though the extent of d-orbital participation is a topic of ongoing discussion. mcmaster.ca The substituents on both sulfur and nitrogen can influence the strength and polarity of this bond. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The energy and distribution of these orbitals in this compound would provide insight into its electrophilic and nucleophilic character.

The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.com For sulfoximines, the HOMO is often localized on the nitrogen atom and the S-N bond, while the LUMO may be associated with the sulfur atom and its substituents. This distribution suggests that the nitrogen atom can act as a nucleophilic center, while the sulfur atom can be susceptible to nucleophilic attack. Reactivity descriptors, such as chemical potential, hardness, and softness, derived from HOMO and LUMO energies, can be used to quantify and predict the chemical behavior of the molecule. mdpi.com

Representative FMO Energies for a Generic Sulfoximine:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.0 to -6.0 |

| LUMO | 0.5 to 1.5 |

Note: These are illustrative values and would require specific calculations for this compound.

Computational Prediction of Stereoselectivity and Regioselectivity

Computational methods are increasingly used to predict the outcome of chemical reactions, including their stereoselectivity and regioselectivity. researchgate.net For reactions involving imino-lambda-6-sulfanones, computational modeling can be invaluable. For instance, in reactions where the sulfoximine moiety acts as a chiral auxiliary, DFT calculations can help rationalize the observed stereoselectivity by analyzing the transition state energies of different reaction pathways. researchgate.netresearchgate.net

In predicting regioselectivity, for example in the addition to an N-vinyl sulfoximine, computational analysis of the electron density and orbital coefficients of the frontier orbitals can indicate the most likely site of attack. researchgate.net Similarly, for reactions like hydroacylations or hydroaminations of N-alkynylated sulfoximines, computational studies can elucidate the factors controlling the regiochemical outcome. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and interactions over time. This approach is instrumental in understanding the thermomechanical characteristics and molecular behaviors of complex systems, such as polymers containing sulfone groups. mdpi.com

In the context of imino-lambda6-sulfanones, MD simulations could elucidate several dynamic properties. For instance, simulations of epoxy systems cured with diaminodiphenyl sulfone (DDS), a related class of aromatic sulfone compounds, have been used to investigate thermal and mechanical properties. mdpi.com These studies analyze how different molecular structures influence properties like density, Young's modulus, and glass transition temperature by examining fractional free volume and cohesive energy density. mdpi.com

For a molecule like this compound, a typical MD simulation study would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of the compound, often solvated in a relevant medium to mimic experimental conditions.

Force Field Application: A suitable force field is chosen to describe the interatomic and intermolecular forces.

Equilibration: The system is brought to the desired temperature and pressure.

Production Run: The simulation is run for a specific duration to collect data on the trajectories of the atoms.

From these trajectories, various properties can be calculated, providing insights into the molecule's flexibility, conformational changes, and interactions with its environment.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Property of Interest | Information Gained from MD Simulations |

|---|---|

| Conformational Dynamics | Analysis of the flexibility of the cyclohexyl ring and the ethyl group; identification of preferred conformations. |

| Intermolecular Interactions | Study of how individual molecules interact with each other in a condensed phase. |

| Solvent Effects | Understanding the influence of different solvents on the molecule's structure and dynamics. |

Potential Energy Surface (PES) Mapping

Potential energy surface (PES) mapping is a fundamental computational technique used to explore the relationship between the geometry of a molecule and its energy. researchgate.net The PES is a multidimensional surface where the potential energy of a system is plotted as a function of its atomic coordinates. researchgate.net By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and reaction pathways. researchgate.netresearchgate.net

For this compound, PES mapping would be invaluable for understanding its conformational landscape and reactivity. The presence of a flexible cyclohexyl ring and rotatable bonds suggests that the molecule can exist in multiple conformations. A detailed PES map could reveal the energy barriers between these conformations and identify the most stable structures.

Key aspects that can be investigated through PES mapping include:

Conformational Analysis: Identifying the most stable chair and boat conformations of the cyclohexyl ring and the orientation of the ethyl and imino groups.

Reaction Mechanisms: For hypothetical reactions involving the imino-lambda6-sulfanone group, PES mapping can elucidate the lowest energy pathways and the structures of transition states.

Vibrational Analysis: The curvature of the PES around a minimum energy structure provides information about the vibrational frequencies of the molecule.

Computational methods like Density Functional Theory (DFT) are often employed to calculate the energies required to construct a PES. nih.gov For example, studies on the unimolecular reactions of radicals like the 2-ethylcyclohexyl radical have utilized PES calculations to understand reaction pathways such as C-C bond scission and ring-opening isomerizations. researchgate.net Machine learning techniques, particularly neural networks, are also emerging as a promising alternative for the efficient construction of potential energy surfaces for complex molecules. rug.nl

Table 2: Illustrative Data from a Hypothetical PES Scan of this compound (Dihedral Angle Rotation)

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 5.2 | Eclipsed |

| 60 | 0.0 | Staggered (Gauche) |

| 120 | 5.5 | Eclipsed |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Advanced Spectroscopic and Analytical Methodologies Applied to Imino Lambda 6 Sulfanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like Cyclohexyl(ethyl)imino-lambda6-sulfanone, a combination of 1H, 13C, and 15N NMR techniques would be employed for a full structural assignment.

Application of Advanced 1H, 13C, and 15N NMR Techniques in Complex Analysis

The structural complexity of this compound, featuring a chiral sulfur center, a cyclohexyl ring, and an ethyl group, necessitates the use of advanced 1D and 2D NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclohexyl moieties. The ethyl group would present as a characteristic quartet for the methylene (B1212753) protons (-CH2-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH3). The protons of the cyclohexyl ring would appear as a series of complex, overlapping multiplets in the upfield region of the spectrum. The proton attached to the carbon bearing the sulfoximine (B86345) group would be diastereotopic due to the chirality at the sulfur atom, potentially leading to further complexity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide unambiguous signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of their local electronic environment. The carbon atom of the cyclohexyl ring directly attached to the sulfur would be significantly deshielded. Two signals would be expected for the ethyl group, and multiple signals for the cyclohexyl ring, with their precise shifts dependent on the ring conformation.

¹⁵N NMR Spectroscopy: Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atom in the S=N bond. For sulfoximines, the ¹⁵N chemical shift is a sensitive probe of the nature of substituents on the nitrogen and sulfur atoms.

| Group | Atoms | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl | S-C-CH₃ | 1.2 - 1.5 (triplet) | 10 - 15 |

| S-CH₂-CH₃ | 3.0 - 3.4 (quartet) | 45 - 55 | |

| Cyclohexyl | CH-S | 2.8 - 3.2 (multiplet) | 60 - 70 |

| Ring CH₂ | 1.0 - 2.0 (multiplets) | 25 - 35 |

Solid-State NMR for Structural Characterization

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly valuable when single crystals suitable for X-ray diffraction are unavailable or when studying polymorphic forms. For this compound, ssNMR could provide insights into intermolecular packing forces and conformational differences between the solid and solution states. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. For this compound (C₈H₁₇NOS), HRMS would confirm the molecular formula by matching the experimental mass of the molecular ion (e.g., [M+H]⁺) to the calculated exact mass with high precision (typically within 5 ppm). This technique is also crucial for monitoring chemical reactions by identifying reactants, intermediates, and products in complex mixtures. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further elucidate the molecular structure by showing characteristic losses of fragments like the ethyl or cyclohexyl groups.

| Adduct Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 176.11037 |

| [M+Na]⁺ | 198.09231 |

| [M-H]⁻ | 174.09581 |

| [M]⁺• | 175.10254 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic "fingerprint" of the functional groups present.

For this compound, the most characteristic vibrations would be the stretching frequencies of the S=O and S=N bonds. The S=O stretching vibration typically appears as a strong band in the IR spectrum between 1200 and 1250 cm⁻¹. The S=N imido bond stretching frequency is expected in the 1050-1150 cm⁻¹ region. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, and would be useful for observing the S-C bond vibrations. The C-H stretching and bending vibrations of the alkyl groups would also be prominent in both IR and Raman spectra.

| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 | Strong | Strong |

| S=O | Stretching | 1200 - 1250 | Strong | Medium |

| S=N | Stretching | 1050 - 1150 | Medium-Strong | Medium |

| S-C | Stretching | 600 - 800 | Medium | Strong |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This would confirm the connectivity and reveal the solid-state conformation of the cyclohexyl ring (e.g., chair conformation) and the geometry around the tetracoordinate, chiral sulfur center, which is expected to be a distorted tetrahedron. Analysis of crystal structures of related sulfoximines reveals typical bond lengths for the core functional group. rsc.org

| Bond | Typical Bond Length (Å) |

|---|---|

| S=O | 1.43 - 1.46 |

| S=N | 1.50 - 1.55 |

| S-C (alkyl) | 1.78 - 1.82 |

The crystallographic data would also provide invaluable information on intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from a ground state to a higher energy, or excited, state. In the context of this compound, which is a saturated compound containing heteroatoms with non-bonding electrons, specific types of electronic transitions can be predicted.

The structure of this compound lacks chromophores that would lead to absorption in the visible region of the electromagnetic spectrum. Its electronic transitions are primarily confined to the ultraviolet range, typically below 400 nm. The principal types of transitions expected for this molecule are σ → σ* and n → σ*.

The σ → σ* transitions involve the excitation of an electron from a bonding sigma (σ) orbital to a corresponding anti-bonding sigma (σ*) orbital. These transitions require a significant amount of energy and are generally observed in the far-UV region, typically at wavelengths shorter than 200 nm. In this compound, these transitions can occur within the C-C and C-H bonds of the cyclohexyl and ethyl groups, as well as the S-C, S-N, and N-C bonds.

The n → σ* transitions are of particular interest for this molecule due to the presence of lone pairs of electrons on the oxygen and nitrogen atoms of the imino-lambda6-sulfanone group. These transitions involve the promotion of a non-bonding (n) electron to an anti-bonding sigma (σ) orbital. Generally, n → σ transitions require less energy than σ → σ* transitions and occur at longer wavelengths, often in the 180-250 nm range. The precise wavelength of absorption is influenced by the molecular environment and the solvent used for analysis.

Detailed research findings on the specific UV-Vis absorption spectrum of this compound are not extensively documented in publicly available literature. However, based on the electronic structure, the absorption spectrum is expected to be characterized by high-energy transitions in the UV region. The intensity of these absorption bands, represented by the molar absorptivity (ε), can provide further insight into the nature of the transitions.

To illustrate the type of data obtained from such an analysis, a representative data table for a series of related imino-lambda6-sulfanones is presented below. This table is a hypothetical representation to demonstrate how variations in alkyl substituents might influence the electronic transitions.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Assigned Transition |

|---|---|---|---|---|

| Cyclohexyl(methyl)imino-lambda6-sulfanone | Hexane | 208 | 1500 | n → σ |

| This compound | Hexane | 210 | 1450 | n → σ |

| Cyclopentyl(ethyl)imino-lambda6-sulfanone | Hexane | 209 | 1480 | n → σ |

| This compound | Ethanol | 205 | 1600 | n → σ |

The study of such compounds via UV-Vis spectroscopy, while not providing as detailed structural information as other spectroscopic methods, is crucial for understanding their electronic properties and stability. Further research into the photophysical properties of imino-lambda6-sulfanones could provide valuable data on their electronic transitions and potential applications.

Applications of Imino Lambda 6 Sulfanones in Advanced Organic Synthesis

Cyclohexyl(ethyl)imino-lambda6-sulfanone and Analogues as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, efficiency, and ability to rapidly generate molecular complexity from simple precursors. nih.govrsc.org Imino-lambda-6-sulfanones and their analogues serve as versatile building blocks in such transformations.

The utility of MCRs is often expanded by employing novel building blocks that can introduce unique structural motifs into the final products. For instance, the van Leusen three-component reaction (vL-3CR) is a powerful method for synthesizing substituted imidazoles, a scaffold found in numerous pharmaceuticals, using α-substituted tosylmethyl isocyanides (TOSMICs) as key components. The structural diversity of the resulting products is directly related to the variety of available building blocks.

While specific examples detailing this compound in MCRs are emerging, the principles of MCR design suggest its potential utility. The imino and sulfanone functionalities offer reactive sites for participating in cascade reactions, similar to how other building blocks are used to create bioactive candidates for natural products and drugs. researchgate.net The development of MCRs often focuses on creating new chemical backbones in a single step, a strategy that has proven effective in medicinal chemistry for optimizing lead compounds. nih.gov

Below is a representative table illustrating the concept of how a hypothetical building block, such as an imino-lambda-6-sulfanone derivative, could be incorporated into an MCR framework.

| Component A | Component B | Imino-λ6-sulfanone Derivative | Resulting Scaffold |

| Aldehyde | Isocyanide | Activated Methylene (B1212753) Sulfanone | Highly Substituted Heterocycle |

| Keto-acid | Amine | Chiral Sulfanone Imine | Stereodefined Peptidomimetic |

| Dienophile | Diene | Sulfanone-activated Alkene | Functionalized Cycloadduct |

This table is illustrative of how imino-lambda-6-sulfanones could function as MCR components based on established reaction principles.

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com Chiral auxiliaries are enantiopure compounds temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net After the transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com Sulfur-containing compounds, particularly those derived from amino acids, have emerged as highly effective chiral auxiliaries, in some cases demonstrating superior performance to more traditional systems. researchgate.netscielo.org.mx

Enantiopure sulfinamides, such as 2-methyl-2-propanesulfinamide (tert-butanesulfinamide), are well-established as versatile chiral auxiliaries. sigmaaldrich.com Condensation with aldehydes or ketones yields sulfinyl imines, which are activated towards nucleophilic addition. The bulky sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity in the addition of nucleophiles. sigmaaldrich.com The auxiliary can be cleaved under mild acidic conditions to furnish the chiral amine product. sigmaaldrich.com

The structure of this compound is analogous to these proven chiral auxiliaries. The chiral sulfur center can impose a stereo-differentiated environment, guiding the approach of reagents to a prochiral center. researchgate.net This makes such compounds promising candidates for directing a wide range of asymmetric transformations.

| Transformation | Role of Sulfur Auxiliary | Typical Diastereomeric Excess (d.e.) |

| Aldol (B89426) Reactions | Directs stereoselective C-C bond formation | >95% |

| Michael Additions | Controls conjugate addition to α,β-unsaturated systems scielo.org.mx | High |

| Mannich Reactions | Guides addition to imines for amino acid synthesis | >90% |

| Aziridination | Directs the formation of chiral aziridines sigmaaldrich.com | Good to excellent |

Data in this table are based on established results for sulfur-based chiral auxiliaries like sulfinamides, illustrating the potential of the imino-lambda-6-sulfanone class. scielo.org.mxsigmaaldrich.com

In addition to serving as auxiliaries, chiral sulfur-containing molecules can act as ligands in asymmetric catalysis. nih.gov Chiral imino sulfinamidine ligands, for example, have been synthesized and coordinated to metals like zinc and aluminum to form well-defined complexes. nih.gov These complexes can then catalyze enantioselective reactions, where the stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.

Reagents in Specific Synthetic Transformations

Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are highly versatile reagents in organic synthesis, primarily used for forming small rings like epoxides, aziridines, and cyclopropanes. baranlab.orgoaepublish.com The reactivity of a sulfur ylide is influenced by the oxidation state of the sulfur atom; sulfonium (B1226848) ylides are generally more nucleophilic than the corresponding sulfoxonium ylides. mdpi.com

Imino-lambda-6-sulfanones can serve as precursors to sulfoxonium ylides. Deprotonation of the carbon alpha to the sulfur center would generate the corresponding ylide. These ylides can then be employed as one-carbon synthons in various transformations, including cyclization and insertion reactions. oaepublish.comresearchgate.net

Key reactions involving sulfur ylides include:

Cyclopropanation: Reaction with electron-deficient alkenes to form cyclopropanes. oaepublish.com

Epoxidation (Corey-Chaykovsky Reaction): Reaction with aldehydes and ketones to produce epoxides. researchgate.net

X-H Insertion Reactions: Organocatalyzed insertion into N-H and S-H bonds, providing direct access to chiral α-amino esters and other valuable structures. oaepublish.commdpi.com

The stability and reactivity of the ylide can be tuned by the substituents on both the carbon and the sulfur atoms, making imino-lambda-6-sulfanone derivatives attractive for developing novel ylide-based transformations. mdpi.com

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful set of "click chemistry" reactions, a class of transformations known for being simple, high-yielding, and tolerant of a wide range of functional groups. sigmaaldrich.comresearchgate.net SuFEx chemistry is centered around the unique reactivity of the S(VI)-F bond, typically found in sulfonyl fluorides (R-SO₂F) and related structures. sigmaaldrich.comrsc.org While the S(VI)-F bond is generally stable, it reacts selectively and efficiently with nucleophiles like silyl (B83357) ethers (phenols) and amines under appropriate conditions. researchgate.netrsc.org

This reactivity makes SuFEx an invaluable tool for reliably connecting molecular fragments in diverse fields, from materials science to drug discovery. rsc.org Aliphatic sulfonyl fluorides, for instance, are stable in aqueous buffers but can react specifically with nucleophilic residues on biomolecules, making them excellent probes and covalent inhibitors. enamine.net

Imino-lambda-6-sulfanones are hexavalent sulfur compounds and are thus closely related to the core reactive species in SuFEx chemistry. They can be considered as precursors or analogues to the key SOF or SO₂F hubs. For example, conversion of the imino group or other functionalities on the sulfanone to a fluoride would generate a SuFEx-active hub that could then be used to click onto a target molecule. This approach is particularly powerful for late-stage functionalization, where a complex molecule can be quickly modified to generate analogues with potentially improved properties. nih.gov

Late-Stage Functionalization Strategies Utilizing Imino-Lambda-6-Sulfanones

Late-stage functionalization (LSF) is a synthetic strategy focused on modifying complex molecules, such as drug candidates or natural products, in the final steps of a synthesis. mpg.denih.gov This approach avoids the need for a lengthy de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR) in drug discovery. nih.govchimia.ch C-H functionalization, the direct conversion of a carbon-hydrogen bond into a new functional group, is a particularly powerful LSF technique. nih.gov

Imino-lambda-6-sulfanones can be utilized in LSF strategies in several ways. One approach involves using these compounds as reagents to introduce sulfur-containing functional groups into a complex molecule. For example, reactions that proceed via sulfonyl radical intermediates can be used to functionalize sulfonamides already present in drug molecules. researchgate.net

A more advanced strategy involves the conversion of an unactivated C-H bond into a synthetically versatile handle. For instance, certain methods allow for the highly selective conversion of an arene C-H bond into an aryl sulfonium salt. mpg.de This sulfonium group then acts as a "linchpin," enabling a wide array of subsequent cross-coupling reactions to form C-C, C-N, C-O, and other bonds. mpg.de Imino-lambda-6-sulfanones could be developed as reagents for similar LSF transformations, allowing for the precise installation of a functional handle that leverages the unique chemistry of hexavalent sulfur.

| LSF Strategy | Role of Imino-λ6-Sulfanone | Potential Outcome |

| C-H Sulfonylation | Reagent for direct C-H functionalization | Introduction of a sulfone/sulfonamide moiety |

| Radical-based Alkylation | Precursor to a sulfonyl radical | Diversification of heteroarenes in drug molecules nih.gov |

| Linchpin Installation | Reagent for converting a C-H bond into a reactive sulfur group | Enables subsequent cross-coupling for rapid analogue synthesis mpg.de |

Green Chemistry Approaches in Imino-Lambda-6-Sulfanone Synthesis and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Principles of green chemistry are increasingly being applied to MCRs and other synthetic methodologies. For example, performing MCRs in water as a solvent not only aligns with green principles but can also accelerate reaction rates. researchgate.net The use of ultrasound irradiation is another eco-friendly technique that can promote reactions efficiently at ambient temperatures, reducing energy consumption and reaction times. researchgate.net

These green approaches can be applied to both the synthesis and the application of this compound. Developing synthetic routes that minimize waste, avoid toxic reagents, and use renewable starting materials would enhance the compound's green profile. Furthermore, employing this compound in aqueous MCRs or under solvent-free conditions would represent a significant step towards more sustainable chemical manufacturing.

Electrochemical synthesis is another emerging green platform for LSF. nih.gov Using electricity to drive reactions can reduce the need for stoichiometric chemical oxidants and reductants, which often generate significant waste. Developing electrochemical methods to either synthesize imino-lambda-6-sulfanones or use them in LSF reactions would be a promising avenue for future research.

Structure Reactivity Relationship Studies of Imino Lambda 6 Sulfanones

Influence of Substituents on Electronic and Steric Properties of the Imino-Lambda-6-Sulfanone Moiety

The electronic and steric properties of the imino-lambda6-sulfanone core in cyclohexyl(ethyl)imino-lambda6-sulfanone are significantly modulated by the S-ethyl and N-cyclohexyl substituents. The sulfur atom in a sulfoximine (B86345) is electron-deficient, a characteristic that is influenced by the electronegativity of the oxygen and nitrogen atoms bonded to it. The nature of the substituents can either enhance or mitigate this electron deficiency.

Electronic Properties:

The ethyl group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the sulfur atom to a small extent, which in turn can influence the polarity of the S=N and S=O bonds. The cyclohexyl group on the nitrogen atom also exerts a +I effect, which can modulate the basicity of the imino nitrogen. Compared to N-H or N-aryl sulfoximines, N-alkylated sulfoximines generally exhibit increased electron density on the nitrogen atom. scite.ai This can affect the nitrogen's ability to act as a nucleophile or a ligand in coordination chemistry.

Computational studies on related N-alkylated sulfoximines have shown that the substituent on the nitrogen can influence the charge distribution across the S-N bond. Natural Bond Orbital (NBO) analysis of similar structures indicates a significant polarization of the S-N bond, with the nitrogen atom bearing a partial negative charge and the sulfur a partial positive charge. researchgate.net The electron-donating nature of the cyclohexyl and ethyl groups would contribute to the stabilization of the positively charged sulfur center.

| Substituent Group | Taft Polar Constant (σ*) | Inductive Effect |

|---|---|---|

| Ethyl (-CH₂CH₃) | -0.10 | Electron-donating |

| Cyclohexyl (-C₆H₁₁) | -0.15 | Electron-donating |

Steric Properties:

The steric bulk of the substituents plays a crucial role in determining the accessibility of the reactive centers in the molecule, namely the sulfur and nitrogen atoms and the adjacent alpha-carbons. The cyclohexyl group is significantly more sterically demanding than the ethyl group. This steric hindrance can impede the approach of reagents, thereby influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction. mdpi.comresearchgate.net

The Taft steric substituent constant, Eₛ, provides a quantitative measure of the steric bulk of a substituent. wikipedia.orgnumberanalytics.comslideshare.net A more negative Eₛ value corresponds to greater steric hindrance.

| Substituent Group | Taft Steric Constant (Eₛ) | Relative Steric Bulk |

|---|---|---|

| Ethyl (-CH₂CH₃) | -0.07 | Moderate |

| Cyclohexyl (-C₆H₁₁) | -0.79 | High |

The significant steric presence of the cyclohexyl group can shield the nitrogen atom and the sulfur center from intermolecular interactions. This can be advantageous in directing reactions to other, less hindered parts of the molecule or in stabilizing the molecule against certain decomposition pathways.

Stereoelectronic Effects Governing Reactivity and Selectivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are critical in understanding the chemical behavior of this compound. The tetrahedral geometry around the sulfur atom, which is a stereocenter, means that the molecule is chiral. The relative orientation of the lone pairs on the oxygen and nitrogen atoms, as well as the bonding orbitals of the ethyl and imino groups, dictates the molecule's conformational preferences and its interactions with other reagents.

The reactivity of the alpha-protons on the ethyl group is influenced by the orientation of the adjacent S=O and S=N bonds. Deprotonation of the alpha-carbon can lead to the formation of a carbanion that is stabilized by conjugation with the sulfoximine moiety. The stereochemical outcome of reactions involving this carbanion will be influenced by the steric hindrance imposed by the substituents on the sulfur and nitrogen atoms, as well as by the preferred conformation of the molecule.

In reactions involving the imino nitrogen, such as N-alkylation or coordination to a metal center, the approach of the electrophile will be directed by the steric bulk of the cyclohexyl group. Furthermore, the lone pair on the nitrogen atom is conformationally positioned, and its availability for reaction will depend on the rotational barriers around the S-N bond.

While specific experimental data on the stereoselectivity of reactions involving this compound is not extensively documented, studies on related chiral sulfoximines have demonstrated their utility as chiral auxiliaries in asymmetric synthesis. wikipedia.org The predictable facial selectivity in reactions of alpha-lithiated sulfoximines with electrophiles is a direct consequence of stereoelectronic control, where the incoming electrophile approaches from the least hindered face, which is determined by the arrangement of the substituents around the sulfur atom.

Impact of N-Substitution on Imino-Lambda-6-Sulfanone Chemical Behavior

Basicity and Nucleophilicity: The N-cyclohexyl group, being electron-donating, increases the basicity of the imino nitrogen compared to NH-sulfoximines. This enhanced basicity can influence the molecule's behavior in acid-base reactions and its ability to act as a nucleophile. However, the significant steric hindrance of the cyclohexyl group can kinetically temper this nucleophilicity.

Reactivity at the Nitrogen Center: N-alkylation reactions, which are common for NH-sulfoximines, are not applicable here. However, the nitrogen lone pair can still participate in other reactions, such as coordination to Lewis acids. The steric bulk of the cyclohexyl group would likely disfavor the formation of bulky adducts at the nitrogen center.

Thermal and Chemical Stability: N-alkylated sulfoximines generally exhibit good thermal and chemical stability. The absence of an acidic N-H proton enhances their stability towards bases. The bulky cyclohexyl group may also provide a degree of kinetic stabilization against decomposition reactions.

The following table summarizes the general influence of different N-substituents on the properties of sulfoximines, providing a comparative context for the behavior of N-cyclohexyl substituted compounds.

| N-Substituent | General Electronic Effect | Typical Impact on Nitrogen Basicity | Steric Hindrance at Nitrogen | Reactivity Profile |

|---|---|---|---|---|

| -H (NH-sulfoximine) | Neutral | Weakly basic, acidic proton | Low | Readily undergoes N-alkylation, N-arylation, N-acylation |

| -Ethyl | Weakly electron-donating | Increased vs. NH | Moderate | Stable N-substituent, can influence alpha-carbon reactivity |

| -Cyclohexyl | Weakly electron-donating | Increased vs. NH | High | Steric shielding of N and S centers, directs reactivity elsewhere |

| -Aryl | Electron-withdrawing (resonance) | Decreased vs. NH | Variable (depends on ortho-substituents) | Modulated electronic properties, can participate in pi-stacking |

Synthesis and Investigation of Cyclohexyl Ethyl Imino Lambda6 Sulfanone Analogues and Derivatives

Systematic Structural Modifications of the Cyclohexyl and Ethyl Moieties

Analogues have been synthesized where the ethyl group is replaced with other alkyl chains of varying lengths and branching. For instance, replacing the ethyl group with larger alkyl fragments such as isobutyl (2-methylpropyl) or isopentyl (3-methylbutyl) has been explored. bldpharm.com These changes alter the steric profile and lipophilicity of the molecule. Similarly, modifications to the cyclohexyl ring, such as the introduction of substituents like an ethyl group at the 3-position, have been investigated to assess the impact of conformational changes and added bulk on the ring. sigmaaldrich.com

Table 1: Analogues of Cyclohexyl(ethyl)imino-lambda6-sulfanone with Modified Moieties

| Compound Name | Modification from Parent Compound | CAS Number |

|---|---|---|

| Cyclohexyl(imino)(2-methylpropyl)-lambda6-sulfanone | Ethyl group replaced by isobutyl group | 2059975-88-9 |

| Cyclohexyl(imino)(3-methylbutyl)-lambda6-sulfanone | Ethyl group replaced by isopentyl group | 2060032-24-6 |

| Ethyl(3-ethylcyclohexyl)imino-lambda6-sulfanone | Ethyl group added to the cyclohexyl ring | 2137762-55-9 |

| Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone | Cyclohexyl replaced by cyclopentyl; Ethyl replaced by isopentyl | 2059942-22-0 |

Diversification of the Imino Group in Imino-Lambda-6-Sulfanones

The imino group (S=NH) represents a key functional handle for diversification in imino-lambda-6-sulfanones. The nitrogen atom provides a site for substitution, allowing for the introduction of a wide array of functional groups. This N-functionalization can significantly alter the electronic properties, stability, and intermolecular hydrogen bonding capabilities of the parent molecule.

Synthetic strategies for N-substitution often involve the deprotonation of the N-H bond followed by reaction with an electrophile. More advanced methods focus on the direct transfer of substituted imino groups. For example, the use of iminoiodinanes in the presence of catalysts can facilitate the transfer of N-sulfonylimino groups to sulfides, which can then be oxidized to the S(VI) level. While not directly applied to pre-existing imino-lambda-6-sulfanones, these methods highlight the chemical feasibility of creating N-substituted analogues.

The range of substituents that can be introduced is vast, including:

Alkyl and Aryl groups: To modify steric hindrance and electronic properties.

Acyl groups: To introduce carbonyl functionality.

Sulfonyl groups (e.g., tosyl, mesyl): To create N-sulfonylated derivatives, which are common in medicinal chemistry.

Protecting groups (e.g., Boc): To facilitate multi-step syntheses.

Such modifications are crucial for developing libraries of compounds for screening and for modulating the chemical and physical properties of the core structure.

Preparation and Characterization of Related Cyclic Imino-Lambda-6-Sulfanone Systems

The incorporation of the imino-lambda-6-sulfanone functionality into a cyclic system introduces conformational constraints that can have profound effects on the molecule's properties. The synthesis of these cyclic analogues often relies on ring-closing strategies. researchgate.net Methodologies such as ring-closing metathesis (RCM) or intramolecular C-H insertion have been successfully employed for the synthesis of cyclic sulfones, and these principles can be extended to their imino-aza-analogues. iomcworld.com

For example, a synthetic route could involve an acyclic precursor containing both a sulfinamide group and a suitable reactive moiety (e.g., an alkene) at another position in the molecule. Oxidation of the sulfinamide to the S(VI) imino-sulfanone level, followed by an intramolecular cyclization reaction, could yield the desired cyclic system. The size of the resulting ring (e.g., five, six, or seven-membered) can be controlled by the length of the linker between the sulfur center and the reacting group. enamine.net

The characterization of these constrained systems relies on standard analytical techniques. NMR spectroscopy is critical for elucidating the three-dimensional structure and conformational preferences of the ring system. X-ray crystallography can provide definitive structural information for solid materials. These cyclic structures are of significant interest as they reduce the conformational flexibility of the molecule, which can be advantageous in the design of targeted bioactive compounds.

Development of Sulfonimidamide and Sulfondiimidamide Analogues

Sulfonimidamides and sulfondiimidamides are aza-analogues of sulfonamides, where one or both oxygen atoms of the sulfonyl group are replaced by an imido (NR) group. nih.gov These functional groups are gaining attention as bioisosteres of sulfonamides in drug discovery. nih.gov The development of analogues of this compound that incorporate these motifs represents a significant expansion of the chemical space.

The synthesis of sulfonimidamides can be achieved through various modern synthetic methods. One prominent approach involves the oxidative amination of primary sulfinamides. organic-chemistry.org This can be mediated by hypervalent iodine reagents, which facilitate the formation of the S(VI)-N bond. mdpi.com For example, a cyclohexyl(ethyl)sulfinamide precursor could be reacted with an amine in the presence of a reagent like PhI(OAc)2 to yield the corresponding sulfonimidamide. nih.gov

The synthesis of sulfondiimidamides, the double-aza-variants, is more challenging but has been achieved through modular two-step routes. nih.gov A common strategy involves the initial formation of a sulfinimidamide (sulfinamidine), followed by an oxidative amination step. nih.gov This allows for the stepwise and controlled introduction of two different imino groups, leading to unsymmetrical sulfondiimidamides.

Table 2: Synthetic Approaches to Sulfonimidamide and Sulfondiimidamide Analogues

| Target Analogue | Key Precursor | Synthetic Method | Key Reagents |

|---|---|---|---|

| Sulfonimidamide | Primary Sulfinamide | Oxidative Amination | Hypervalent Iodine Reagent (e.g., PhI(OAc)2), Amine |

| Sulfonimidamide | N-Silyl Sulfinylamine | Grignard/Organolithium Addition & Oxidative Amination | Organometallic Reagent, Amine, Hypervalent Iodine Reagent |

| Sulfondiimidamide | Unsymmetrical Sulfurdiimide | Two-step route: Sulfinimidamide formation & Oxidative Amination | Organometallic Reagent, Amine, Hypervalent Iodine Reagent |

| Sulfondiimidamide | Sulfondiimidoyl Fluoride (B91410) | Nucleophilic Substitution | Organolithium Reagents or Amines with Catalysts |

These synthetic advancements provide access to novel analogues of this compound, offering new opportunities for exploring structure-activity relationships and developing compounds with tailored properties.

Future Research Directions and Challenges in Cyclohexyl Ethyl Imino Lambda6 Sulfanone Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of sulfoximines has traditionally been a multi-step process, often requiring harsh conditions and yielding limited structural diversity. acs.org A primary challenge is the development of more efficient and selective methods for synthesizing compounds like Cyclohexyl(ethyl)imino-lambda6-sulfanone.

Future research will likely focus on:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for creating complex molecules. mdpi.com Applying this strategy to readily available starting materials could provide a direct and atom-economical route to functionalized cyclohexyl or ethyl groups on the sulfoximine (B86345) core. Rhodium and Ruthenium catalysts have shown particular promise in activating C-H bonds directed by the sulfoximine group. mdpi.comnih.gov

Asymmetric Synthesis: Since the sulfur atom in this compound is a stereocenter, developing methods for its enantioselective synthesis is crucial, especially for pharmaceutical applications where enantiomers can have vastly different biological activities. nih.govnih.gov Recent progress in catalytic asymmetric synthesis includes kinetic resolution using chiral N-heterocyclic carbene (NHC) catalysts and rhodium-catalyzed asymmetric S-alkylation of sulfenamides. acs.orgnih.govresearchgate.net

Flow Chemistry and Photoredox Catalysis: Modern synthetic techniques such as flow chemistry and photoredox catalysis offer advantages in terms of safety, scalability, and access to novel reactivity. nih.gov Developing continuous-flow processes for the imination of sulfoxides or leveraging visible-light-promoted reactions could lead to more sustainable and efficient syntheses. rsc.orgacs.org For instance, hypervalent iodine-mediated NH transfer reactions have been successfully adapted to flow conditions. nih.gov

| Methodology | Catalyst/Reagent Example | Key Advantages | Challenges |

|---|---|---|---|

| Asymmetric S-Alkylation | Chiral Rhodium Catalyst | High enantioselectivity (up to 98:2 er) nih.gov | Requires diazo compounds nih.gov |

| C–H Activation/Annulation | [RhCp*Cl2]2, Ru(II)/Chiral Carboxylic Acid | Direct functionalization, access to cyclic derivatives mdpi.comnih.gov | Substrate scope limitations, catalyst sensitivity nih.gov |

| Hypervalent Iodine NH Transfer | PhI(OAc)2 / NH4CO3 | Broad functional group tolerance, scalable nih.govmdpi.com | Stoichiometric use of iodine reagent nih.gov |

| Dual Nickel Photocatalysis (N-Arylation) | [Ir]-photocatalyst / [Ni]-catalyst | Mild conditions, high functional group tolerance acs.org | Primarily for N-arylation, not core synthesis acs.org |

Exploration of Untapped Reactivity Pathways for this compound

The reactivity of sulfoximines is rich but not fully explored. The presence of the S=O and S=N double bonds, along with the adjacent alkyl groups, provides multiple sites for chemical transformation.

Key areas for future exploration include:

[2+2] Cycloadditions: N-alkynylated sulfoximines have been shown to undergo [2+2] cycloaddition reactions with ketenes, suggesting that the S=N bond can participate in pericyclic reactions to form novel heterocyclic structures. figshare.com

Degradation Pathways: Understanding the chemical and metabolic stability of sulfoximines is vital for their use in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net Research into their reductive and oxidative degradation pathways, as well as C–S bond cleavage reactions, can inform the design of more robust molecules. rsc.org

Directed C-H Functionalization: The sulfoximine moiety itself can act as a directing group to functionalize otherwise inert C-H bonds on its substituents. mdpi.com For this compound, this could enable selective modification of the cyclohexyl ring, a common scaffold in medicinal chemistry. mdpi.comnih.gov

Reactions of N-Functionalized Derivatives: While much research focuses on "free" NH-sulfoximines, the N-functionalized derivatives offer unique reactivity. For example, N-alkynylated sulfoximines can undergo catalyst-free hydroacyloxylations and hydroaminations. acs.org

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. For complex sulfur(VI) compounds, these methods are invaluable.

Future directions in this area involve:

DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure, bond strengths, and reaction mechanisms of sulfoximines. researchgate.net Such studies can elucidate the nature of the S-N bond and predict the outcomes of unknown reactions. researchgate.net

Predicting Physicochemical Properties: Computational models can predict key properties like acidity (pKa), lipophilicity (logP), and hydrogen bonding capabilities, which are critical for drug design. researchgate.net DFT analysis has suggested a strong positive mesomeric effect of the sulfoximidoyl group at nitrogen, which increases the basicity and nucleophilicity of conjugated substituents. researchgate.net

Reaction Pathway Modeling: Simulating potential reaction pathways can help identify the most plausible mechanisms and guide the design of experiments. researchgate.net This is particularly useful for complex catalytic cycles, such as those in C-H activation reactions. nih.gov

| Property | Computational Method | Predicted Outcome/Insight | Reference |

|---|---|---|---|

| S-N Bond Dissociation Energy | DFT | ~70 kcal/mol, weaker than the S-O bond | researchgate.net |

| Electronic Effects | DFT | Strong positive mesomeric effect at nitrogen | researchgate.net |

| Rotational Constants | MP2, B3LYP | Accurate prediction of rotational transitions | researchgate.net |

| Reaction Mechanisms | DFT | Elucidation of intermediates in catalytic cycles | nih.gov |

Development of Novel Catalytic Systems

The unique electronic and steric properties of sulfoximines make them promising candidates for use in catalysis, either as chiral ligands or as organocatalysts themselves.

Challenges and opportunities include:

Chiral Ligand Design: The stereogenic sulfur center makes chiral sulfoximines excellent ligands for asymmetric catalysis. oup.comorganic-chemistry.org They have been successfully used in reactions like rhodium-catalyzed hydrogenations and palladium-catalyzed allylic alkylations, achieving high enantioselectivities (up to 99% ee). oup.comresearchgate.net Future work could involve synthesizing novel sulfoximine-based phosphine (B1218219) or N-heterocyclic carbene ligands.

Organocatalysis: While less explored, the sulfoximine moiety could be incorporated into organocatalyst scaffolds. The ability of the NH group to act as a hydrogen-bond donor and the S=O group as an acceptor could be exploited in bifunctional catalysis. enamine.net

Sulfoximine-Directed Catalysis: As mentioned, the sulfoximine group can direct metal catalysts to specific sites for C-H activation. mdpi.comnih.gov Developing new catalytic systems that leverage this directing ability for a broader range of transformations is a significant area for growth.

Integration into Complex Molecular Architectures and Functional Materials

The ultimate goal for developing the chemistry of this compound is to integrate this moiety into functional molecules and materials.

Future research will likely focus on:

Medicinal Chemistry: Sulfoximines are increasingly recognized as valuable pharmacophores, acting as bioisosteres for sulfones and sulfonamides while offering improved physicochemical properties. youtube.comdrughunter.comrsc.org The unique vector of the N-substituent allows for fine-tuning of properties like solubility and metabolic stability. enamine.netbohrium.com At least three sulfoximine-containing drug candidates have entered clinical trials. nih.gov

Agrochemicals: The insecticidal properties of compounds like sulfoxaflor (B1682526) demonstrate the potential of sulfoximines in agriculture. acs.org

Functional Materials: The thermal stability and polarity of the sulfoximine group could be exploited in the development of new polymers or liquid crystals. organic-chemistry.org For example, polyorganooxothiazenes, which are thermally stable polymers, can be synthesized from related sulfonimidates. organic-chemistry.org